molecular formula C5H12ClN3O2 B1380645 H-Ala-Gly-Nh2 HCl CAS No. 71431-66-8

H-Ala-Gly-Nh2 HCl

Cat. No. B1380645
CAS RN: 71431-66-8
M. Wt: 181.62 g/mol
InChI Key: SUCIQLIGRKFZNE-DFWYDOINSA-N
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Description

“H-Ala-Gly-Nh2 HCl” is a peptide compound . The molecular formula is C5H12ClN3O2 and the molecular weight is 181.62 g/mol .


Synthesis Analysis

The synthesis of a peptide like “H-Ala-Gly-Nh2 HCl” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .


Molecular Structure Analysis

The amide groups in peptides are planar and configuration about the C − N bond is usually, but not always, trans . The pattern of covalent bonds in a peptide is called its primary structure .


Chemical Reactions Analysis

Peptide synthesis requires selective acylation of a free amine . To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .

Scientific Research Applications

Peptide Structure and Stability

Research has delved into the conformational preferences of peptide models, including those similar to H-Ala-Gly-NH2 HCl, to understand their stability and structure. For instance, studies on the alanine-based secondary structures reveal the significance of non-covalent interactions in defining the intrinsic properties of these structures. The energies of primary NHO hydrogen bonds are crucial in determining the conformational stability of peptides, highlighting the intricate balance of interactions within peptide chains (Vener et al., 2009).

Conformation-dependent Reactivity

The conformational changes induced by interactions, such as hydrogen abstraction by radicals, have been examined to understand the unfolding processes of amino acid residues. This is particularly relevant for peptides containing Gly and Ala residues, where the conformational adaptability can influence their reactivity and interaction with radicals (Owen et al., 2012).

Catalysis and Peptide Bond Formation

Investigations into the catalytic roles of various substrates in peptide bond formation have provided insights into prebiotic chemistry and the origins of life. Studies show that silica and alumina can catalyze the formation of oligopeptides from amino acids like alanine, suggesting a potential pathway for the synthesis of complex organic molecules on early Earth (Bujdák & Rode, 1997).

Interaction with Metals

The interaction of amino acids and peptides with metals has been explored to understand their coordination chemistry and potential applications in bioinorganic chemistry. For example, the coordination ability of dipeptides with Au(III) reveals the bidentate manner of coordination, providing insights into the structural preferences and reactivity of peptide-metal complexes (Koleva et al., 2007).

Safety and Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCIQLIGRKFZNE-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Gly-Nh2 HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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